(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a unique combination of an indene and a pyrrolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps:
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Formation of the Indene Moiety: : The indene structure can be synthesized starting from 4-nitro-3-phenylbutanoic acid, which undergoes cyclization to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene, followed by hydrogenation to produce the indene amine .
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Synthesis of the Pyrrolopyrimidine Core: : The pyrrolopyrimidine core can be synthesized through a series of condensation reactions involving appropriate pyrimidine precursors and amines under controlled conditions .
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Coupling of Indene and Pyrrolopyrimidine: : The final step involves coupling the indene amine with the pyrrolopyrimidine core under conditions that promote the formation of the desired amine linkage. This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using Pd/C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K2CO3.
Major Products
Oxidation: Ketones or alcohols derived from the indene moiety.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for probing biological pathways and mechanisms .
Medicine
Medically, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety may facilitate binding to hydrophobic pockets, while the pyrrolopyrimidine core can engage in hydrogen bonding and electrostatic interactions with active site residues . These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Unique due to its specific combination of indene and pyrrolopyrimidine moieties.
Indene Derivatives: Compounds like indene-1-carboxylic acid and indene-1-methanol, which share the indene structure but lack the pyrrolopyrimidine core.
Pyrrolopyrimidine Derivatives: Compounds such as 4-amino-7H-pyrrolo[2,3-d]pyrimidine, which share the pyrrolopyrimidine core but lack the indene moiety.
Uniqueness
The uniqueness of this compound lies in its dual structural features, which confer distinct chemical and biological properties. This combination allows for versatile interactions with a variety of molecular targets, making it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
N-[(1S)-2,3-dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-2-4-11-10(3-1)5-6-13(11)19-15-12-7-8-16-14(12)17-9-18-15/h1-4,7-9,13H,5-6H2,(H2,16,17,18,19)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNSDOGOYDQGLY-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=NC=NC4=C3C=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=NC=NC4=C3C=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730671 |
Source
|
Record name | N-[(1S)-2,3-Dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905580-86-1 |
Source
|
Record name | N-[(1S)-2,3-Dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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